Pyrithiobac
Overview
Description
Pyrithiobac-sodium, also known as PE350, is a carboxyphenylthiodimethoxypyrimidine derivative. It was patented by Kumiai Chemical Industry Co., Ltd. and Ihara Chemical Industry Co., Ltd. as a herbicide and is commercialized for use in cotton cultivation .
Synthesis Analysis
Pyrithiobac-sodium is synthesized by taking 2-chloro-4, 6-dimethoxypyrimidine as a raw material to directly react with 2-chloro-6-mercaptobenzoic acid under the action of a solvent, inorganic base, and an alkyl sodium sulfinate catalyst . Another method involves the oxidation of 4,6-dimethoxy- [2- 14 C]-2-methylmercaptopyrimidine .
Molecular Structure Analysis
The molecular formula of Pyrithiobac is C13H11ClN2O4S. Its average mass is 326.755 Da and its monoisotopic mass is 326.012817 Da .
Chemical Reactions Analysis
Pyrithiobac may not be directly analyzed by GC, but must be derivatized. A reagent that works reasonably well is diazomethane, which methylates the carboxylic acid on pyrithiobac .
Physical And Chemical Properties Analysis
Pyrithiobac-sodium has a high aqueous solubility, is semi-volatile, and based on its chemical properties, it is very mobile and has a high potential to leach to groundwater .
Scientific Research Applications
Summary of the Application
Pyrithiobac is used as a selective herbicide for post-emergence control of troublesome broadleaf weeds in cotton . It’s applied preplant incorporated (PPI), preemergence (PRE), or postemergence (POST) .
Methods of Application or Experimental Procedures
Field experiments were conducted at four locations in Greece to evaluate weed and cotton response to various pyrithiobac rates applied PPI, PRE, or POST .
2. Study of Activity, Adsorption, Mobility, and Field Persistence of Pyrithiobac
Summary of the Application
The study focused on the activity, adsorption, mobility, and field persistence of pyrithiobac in three types of soils: clay, loam, and clay loam .
Methods of Application or Experimental Procedures
Petri dish bioassays, based on root response of corn grown in soil and perlite, were used to study the activity, adsorption, and leaching of pyrithiobac in the three types of soils .
Results or Outcomes
The activity of pyrithiobac increased with increasing herbicide concentration, but in a nonlinear manner . Pyrithiobac leached through all three soils, and biologically available herbicide was detected below 30 cm in all soils . The field persistence of pyrithiobac was generally less than one growing season .
3. Influence of Pyrithiobac Application Rate and Timing on Weed Control
Summary of the Application
This study evaluated the influence of pyrithiobac application rate and timing on weed control and cotton yield in Greece .
Methods of Application or Experimental Procedures
Field experiments were conducted at four locations in Greece to evaluate weed and cotton response to various pyrithiobac rates applied preplant incorporated (PPI), preemergence (PRE), or postemergence (POST) .
4. Influence of Cultivation Timing on Pyrithiobac Performance
Summary of the Application
This study focused on the influence of cultivation timing on pyrithiobac performance in cotton .
Methods of Application or Experimental Procedures
Pyrithiobac was applied at PPI, PRE, pinhead square (PHS), and first bloom (FB) application timings .
Results or Outcomes
Pitted morningglory control with norflurazon or fluometuron preemergence (PRE), each at 1.12 kg/ha, was 72% or less 14 d after a postemergence (POST) application of pyrithiobac . Pyrithiobac POST at 70 g/ha following fluometuron or norflurazon PRE cultivated at any timing controlled pitted morningglory at least 76% .
5. Influence of Pyrithiobac Application Rate and Timing on Weed Control
Summary of the Application
This study evaluated the influence of pyrithiobac application rate and timing on weed control and cotton yield in Greece .
Methods of Application or Experimental Procedures
Field experiments were conducted at four locations in Greece to evaluate weed and cotton response to various pyrithiobac rates applied preplant incorporated (PPI), preemergence (PRE), or postemergence (POST) .
6. Influence of Cultivation Timing on Pyrithiobac Performance
Summary of the Application
This study focused on the influence of cultivation timing on pyrithiobac performance in cotton .
Methods of Application or Experimental Procedures
Pyrithiobac was applied at PPI, PRE, pinhead square (PHS), and first bloom (FB) application timings .
Results or Outcomes
Pitted morningglory control with norflurazon or fluometuron preemergence (PRE), each at 1.12 kg/ha, was 72% or less 14 d after a postemergence (POST) application of pyrithiobac . Pyrithiobac POST at 70 g/ha following fluometuron or norflurazon PRE cultivated at any timing controlled pitted morningglory at least 76% .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)sulfanylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4S/c1-19-9-6-10(20-2)16-13(15-9)21-8-5-3-4-7(14)11(8)12(17)18/h3-6H,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGVVEOAVNHRAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)SC2=C(C(=CC=C2)Cl)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3037703 | |
Record name | Pyrithiobac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3037703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrithiobac | |
CAS RN |
123342-93-8 | |
Record name | Pyrithiobac [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123342938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrithiobac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3037703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)sulfanylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYRITHIOBAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3327Q8RB9O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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